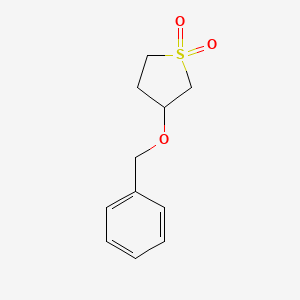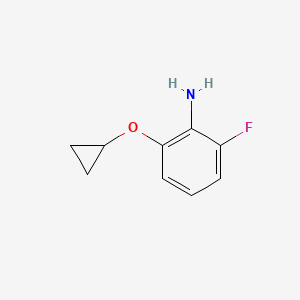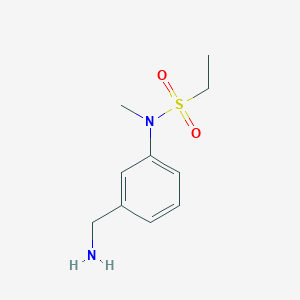
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C11H14O3S. It is a derivative of tetrahydrothiophene 1,1-dioxide, where a benzyloxy group is attached to the third carbon of the tetrahydrothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the use of organic peracids such as peracetic acid, perbenzoic acid, or m-chloroperbenzoic acid. These reagents facilitate the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using inorganic oxidizing agents like sodium perborate or fluorine in aqueous acetonitrile. These methods are preferred for their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid) or inorganic oxidizing agents (e.g., sodium perborate).
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted tetrahydrothiophene compounds .
Aplicaciones Científicas De Investigación
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: The parent compound, lacking the benzyloxy group.
Sulfolane: A similar sulfone compound with a different ring structure.
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Another derivative with a longer alkoxy chain
Uniqueness
3-(Benzyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
3-phenylmethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c12-15(13)7-6-11(9-15)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
CREJFXNRESKQFT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)




![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)

![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)

